[(3-Methoxyphenyl)carbamoyl]formic acid
Description
[(3-Methoxyphenyl)carbamoyl]formic acid is a carbamoyl-substituted formic acid derivative with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol (CAS 17738-78-2) . Structurally, it consists of a formic acid backbone modified by a carbamoyl group attached to a 3-methoxyphenyl ring. This compound has garnered attention in medicinal chemistry due to its role as a substituent in descladinosylazithromycin analogues, where it enhances antimalarial activity against Plasmodium knowlesi and P. falciparum . Its synthesis typically involves formic acid-mediated reactions under catalytic sulfuric acid conditions .
Properties
IUPAC Name |
2-(3-methoxyanilino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-7-4-2-3-6(5-7)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXINBGRQNZTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260676 | |
| Record name | 2-[(3-Methoxyphenyl)amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-26-2 | |
| Record name | 2-[(3-Methoxyphenyl)amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methoxyphenyl)amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxyphenyl)carbamoyl]formic acid typically involves the reaction of 3-methoxyaniline with formic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the formation of the carbamoyl group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of [(3-Methoxyphenyl)carbamoyl]formic acid may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxyphenyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
[(3-Methoxyphenyl)carbamoyl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [(3-Methoxyphenyl)carbamoyl]formic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
- This group is linked to improved antimalarial activity in azithromycin derivatives . 2,6-Dimethylphenyl: The steric bulk of methyl groups at the 2 and 6 positions may reduce reactivity but improve lipophilicity, making it suitable for life sciences research . Fluorobenzyl: The fluorine atom introduces electronegativity, which can enhance bioavailability and resistance to enzymatic degradation .
Physical-Chemical Properties
- Collision Cross-Section (CCS) : For [(3-methylphenyl)carbamoyl]formic acid (CAS 17738-78-2), predicted CCS values range from 137.2–147.7 Ų for different adducts (e.g., [M+H]⁺, [M+Na]⁺), indicating moderate molecular size and polarity . Comparable data for the 3-methoxyphenyl derivative are unavailable but expected to differ due to the methoxy group’s bulk.
- Solubility and Stability: Halogenated derivatives (e.g., 3-chloro-4-cyanophenyl) likely exhibit lower aqueous solubility but higher metabolic stability compared to methoxy- or methyl-substituted analogues .
Biological Activity
[(3-Methoxyphenyl)carbamoyl]formic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of [(3-Methoxyphenyl)carbamoyl]formic acid can be represented as follows:
- Chemical Formula: C10H11NO3
- Molecular Weight: 195.20 g/mol
The compound features a methoxy group attached to a phenyl ring, which is further connected to a carbamoyl and formic acid moiety. This unique structure is believed to contribute to its biological activity.
The biological activity of [(3-Methoxyphenyl)carbamoyl]formic acid is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which may lead to altered cellular processes. For instance, it can interact with metabolic enzymes, affecting pathways such as fatty acid metabolism and oxidative stress responses.
- Cellular Effects: Research indicates that [(3-Methoxyphenyl)carbamoyl]formic acid may influence cell signaling pathways, potentially impacting cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of [(3-Methoxyphenyl)carbamoyl]formic acid on various cancer cell lines. For example, preliminary tests indicated significant reductions in cell viability in neuroblastoma cells (IMR-32), suggesting a potential role in cancer therapy .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| IMR-32 | 25 | Cytotoxicity observed |
| HepaRG | 30 | Moderate cytotoxic effects |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the methoxy group or the phenyl ring can significantly alter the compound's potency and selectivity against various biological targets. For instance, replacing the methoxy group with hydroxyl or other substituents has been shown to impact enzyme binding affinities and biological efficacy .
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory properties of [(3-Methoxyphenyl)carbamoyl]formic acid in LPS-induced inflammation models. Results indicated that the compound reduced the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Another case study focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms .
Comparative Analysis
When compared to similar compounds, [(3-Methoxyphenyl)carbamoyl]formic acid exhibits distinct biological properties due to the positioning of the methoxy group. For example:
| Compound | Biological Activity |
|---|---|
| [(4-Methoxyphenyl)carbamoyl]formic acid | Different enzyme inhibition profile |
| [(3-Hydroxyphenyl)carbamoyl]formic acid | Increased reactivity with biological targets |
| [(3-Methoxyphenyl)carbamoyl]acetic acid | Altered solubility and acidity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
